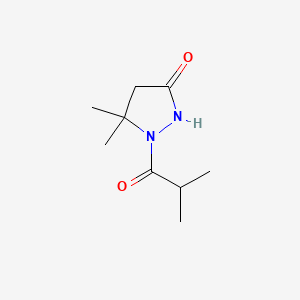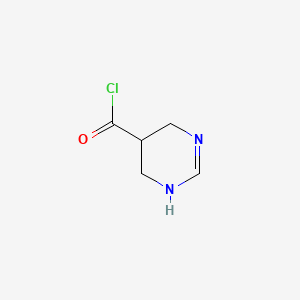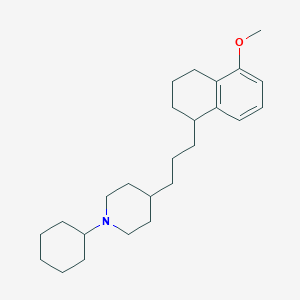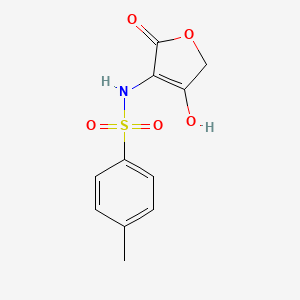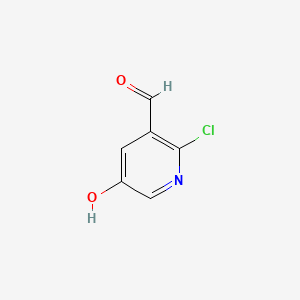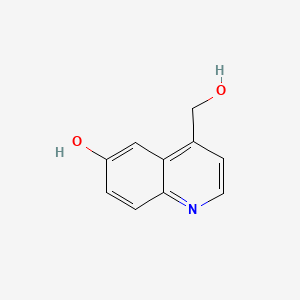
4-(羟甲基)喹啉-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Hydroxymethyl)quinolin-6-ol” is a compound that falls under the category of quinolones . Quinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinolones has been widely studied. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4 (1 H )-one frameworks .Molecular Structure Analysis
Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinazolinones have been used in various reactions. For instance, 4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (168) in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol 169 .科学研究应用
抗癌和光化学治疗应用:衍生物4-羟甲基-1,6,8-三甲基呋喃[2,3-h]喹啉-2(1H)-酮(HOFQ)显示出作为光化学治疗剂的潜力。它在哺乳动物细胞中表现出适度的抗增殖活性,暗中较高的UVA照射活性,且没有致突变性和皮肤光毒性。其作用机制和对DNA的光结合与传统的呋喃香豆素不同,表明其作为选择性癌症治疗选择的潜力(Chilin et al., 2003)。
材料科学中的合成:4-(羟甲基)喹啉-6-醇的衍生物已被用于合成金属酞菁,这在材料科学中很重要。这些化合物已被合成并表征其聚集特性,展示了它们在开发新型材料中的应用(Bıyıklıoğlu & Acar, 2012)。
抗微生物和抗腐蚀性能:已经探索了4-(羟甲基)喹啉-6-醇的各种衍生物的抗微生物活性。例如,类似5-(偶氮甲基)-7-(吗啉基甲基)喹啉-8-醇的化合物已被研究其在酸性介质中的抗腐蚀性能,显示出显著的抑制效果,因此暗示了它们在防腐应用中的潜力(Douche et al., 2020)。
神经学应用:某些羟甲基喹啉化合物已被评估其在治疗神经疾病中的潜力。例如,类似3-羟甲基-1,4-二氢-4-氧喹啉的衍生物在这一领域显示出潜力,突显了这些化合物在治疗应用中的多功能性(Milata et al., 2019)。
抗菌活性:类似7-(α-羟基- m-硝基苄基)喹啉-8-醇的衍生物对广泛范围的革兰氏阳性和阴性细菌表现出活性,表明它们作为抗菌剂的潜力(Faizi et al., 1997)。
作用机制
安全和危害
属性
IUPAC Name |
4-(hydroxymethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFVTSXOVOEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



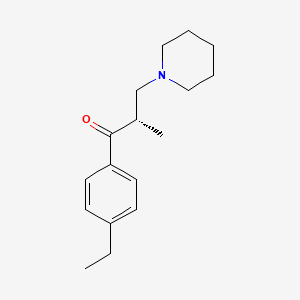
![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)
